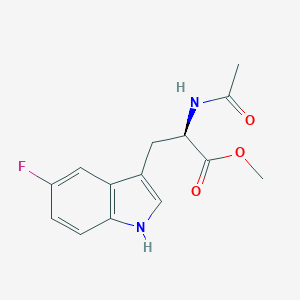

(R)-N-Acetyl-5-fluoro-trp-ome

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYLOHPJSHEYDP-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-N-Acetyl-5-fluoro-trp-ome

This technical guide provides a comprehensive overview of a potential synthetic pathway for (R)-N-Acetyl-5-fluoro-trp-ome, a fluorinated derivative of the amino acid tryptophan. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The synthesis of this compound is of interest due to the unique properties conferred by the fluorine atom and the specific stereochemistry, which can significantly influence biological activity and metabolic stability.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from 5-fluoroindole. The key steps include the introduction of the side chain, asymmetric formation of the amino acid, and functional group modifications.

Experimental Protocols and Data

This section details the experimental procedures for each step of the proposed synthesis, based on analogous reactions found in the scientific literature.

Step 1: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde

The introduction of a formyl group at the 3-position of 5-fluoroindole is a crucial first step to enable the subsequent elaboration of the amino acid side chain. This can be achieved via a Vilsmeier-Haack reaction.

Experimental Protocol:

-

Reagents: 5-fluoroindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

-

Procedure: To a solution of 5-fluoroindole in DMF at 0 °C, POCl₃ is added dropwise. The reaction mixture is then stirred at room temperature for a specified period. Upon completion, the reaction is quenched by pouring it into ice water and neutralizing with a base (e.g., NaOH) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

-

Quantitative Data: Yields for this type of reaction are typically high, often exceeding 80%.

| Parameter | Value |

| Starting Material | 5-fluoroindole |

| Product | 5-Fluoro-1H-indole-3-carbaldehyde |

| Typical Yield | >80% |

Step 2: Synthesis of (E)-Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)acrylate

The formylated intermediate is then converted to an acrylate derivative, which serves as a precursor for the amino acid. This is commonly achieved through an Erlenmeyer-Plöchl reaction followed by esterification.

Experimental Protocol:

-

Reagents: 5-Fluoro-1H-indole-3-carbaldehyde, N-acetylglycine, acetic anhydride, sodium acetate, methanol.

-

Procedure: A mixture of 5-fluoro-1H-indole-3-carbaldehyde, N-acetylglycine, and sodium acetate in acetic anhydride is heated to reflux. The resulting azlactone is then refluxed in methanol with a catalytic amount of acid to yield the desired methyl acrylate.

-

Quantitative Data: This two-step process generally provides moderate to good overall yields.

| Parameter | Value |

| Starting Material | 5-Fluoro-1H-indole-3-carbaldehyde |

| Product | (E)-Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)acrylate |

| Typical Yield | 60-70% |

Step 3: Asymmetric Hydrogenation to (R)-N-Acetyl-5-fluoro-tryptophan methyl ester

The key step to introduce the desired (R)-stereochemistry is the asymmetric hydrogenation of the acrylate derivative. This is typically accomplished using a chiral catalyst.

Experimental Protocol:

-

Reagents: (E)-Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)acrylate, hydrogen gas, chiral rhodium or ruthenium catalyst (e.g., Rh(COD)₂BF₄ with a chiral phosphine ligand like (R)-BINAP).

-

Procedure: The acrylate substrate is dissolved in a suitable solvent (e.g., methanol or dichloromethane) in a high-pressure reactor. The chiral catalyst is added, and the mixture is subjected to hydrogen gas at a specific pressure and temperature until the reaction is complete. The catalyst is then removed, and the product is isolated.

-

Quantitative Data: Asymmetric hydrogenations can achieve high yields and excellent enantioselectivities.

| Parameter | Value |

| Starting Material | (E)-Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)acrylate |

| Product | (R)-N-Acetyl-5-fluoro-tryptophan methyl ester |

| Typical Yield | >90% |

| Enantiomeric Excess (ee) | >95% |

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.

Physicochemical properties of (R)-N-Acetyl-5-fluoro-trp-ome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of (R)-N-Acetyl-5-fluoro-trp-ome. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

This compound, also known as methyl (2R)-2-(acetylamino)-3-(5-fluoro-1H-indol-3-yl)propanoate, is a fluorinated derivative of the amino acid tryptophan. The introduction of a fluorine atom at the 5-position of the indole ring and the modification of the amine and carboxylic acid groups significantly influence its chemical and biological characteristics.

Summary of Physicochemical Data

| Property | Value | Source |

| CAS Number | 114872-80-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₅FN₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 278.28 g/mol | --INVALID-LINK-- |

| Physical Form | White or Yellow crystalline powder or solid | --INVALID-LINK-- |

| Purity | ≥ 95% | --INVALID-LINK-- |

| Storage Temperature | +4°C | --INVALID-LINK-- |

| Predicted Melting Point | Not available | - |

| Predicted Boiling Point | Not available | - |

| Predicted Solubility | Not available | - |

| Predicted pKa | Amide N-H: ~17-18; Indole N-H: ~17 | Predicted |

| Predicted logP | ~1.5 - 2.5 | Predicted |

Predicted values are computationally generated and should be confirmed by experimental analysis.

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from (R)-5-fluorotryptophan. This process includes the esterification of the carboxylic acid followed by the acetylation of the amino group. The following is a generalized protocol based on established methods for the synthesis of N-acetylated amino acid methyl esters.

Step 1: Methyl Esterification of (R)-5-Fluorotryptophan

This step can be achieved using the Fischer-Speier esterification method with thionyl chloride in methanol.

-

Materials: (R)-5-fluorotryptophan, anhydrous methanol, thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend (R)-5-fluorotryptophan in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise to the suspension with stirring. The molar ratio of thionyl chloride to the amino acid is typically around 1.2 to 1.5.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to yield the crude (R)-5-fluorotryptophan methyl ester hydrochloride.

-

Step 2: N-Acetylation of (R)-5-Fluorotryptophan Methyl Ester

The N-acetylation can be performed using acetic anhydride under basic conditions.

-

Materials: (R)-5-fluorotryptophan methyl ester hydrochloride, acetic anhydride, a suitable base (e.g., sodium bicarbonate, triethylamine), and a solvent (e.g., dichloromethane or a biphasic system of water and an organic solvent).

-

Procedure:

-

Dissolve or suspend the crude (R)-5-fluorotryptophan methyl ester hydrochloride in the chosen solvent system.

-

Cool the mixture to 0°C.

-

Add the base to neutralize the hydrochloride and to create a basic environment for the acetylation.

-

Slowly add acetic anhydride to the reaction mixture with vigorous stirring. The molar ratio of acetic anhydride to the amino acid ester is typically 1.1 to 1.5.

-

Allow the reaction to proceed at room temperature for several hours, monitoring its progress by TLC.

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts. Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Experimental Workflow Diagram

Caption: A generalized two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is scarce. However, by examining the biological roles of structurally related compounds, we can infer its potential activities and the signaling pathways it may modulate. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity.[1]

Neurokinin-1 (NK-1) Receptor Antagonism

N-acetyl-L-tryptophan derivatives have been identified as antagonists of the neurokinin-1 (NK-1) receptor.[2] The NK-1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[3] This pathway is implicated in pain transmission, inflammation, and mood disorders.[1] Blockade of the NK-1 receptor can lead to an increase in the firing rate of serotonin neurons in the dorsal raphe nucleus and desensitization of 5-HT1A inhibitory autoreceptors, effects similar to those of some antidepressant medications.[4]

Potential Signaling Pathway

Caption: Postulated antagonism of the NK-1 receptor signaling cascade.

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel involved in the detection of noxious stimuli, including heat and capsaicin.[5] Some studies suggest that N-acetyl-tryptophan derivatives may act as antagonists at this receptor, which is a target for the development of analgesic drugs.[5] The 5-fluoro substitution could potentially enhance the interaction with the receptor.

Potential Logical Relationship

Caption: Hypothetical antagonistic effect on the TRPV1 receptor leading to analgesia.

Serotonin N-Acetyltransferase (AANAT) Substrate Potential

Serotonin N-acetyltransferase (AANAT) is a key enzyme in the biosynthesis of melatonin from serotonin. AANAT exhibits broad substrate specificity and can acetylate various indoleamines.[6][7] It is plausible that this compound or its corresponding amine could be a substrate or inhibitor of AANAT. If it acts as a substrate, it could lead to the formation of a fluorinated analogue of N-acetyltryptamine, a precursor to fluorinated melatonin-like compounds.

Potential Metabolic Pathway

Caption: Hypothetical pathway for the biosynthesis of a fluorinated melatonin analogue.

Conclusion

This compound is a fascinating molecule with significant potential for further investigation in drug discovery and development. While comprehensive experimental data is still emerging, the available information and predictive models suggest that its unique physicochemical properties, conferred by the fluorine substitution and N-acetylation, could lead to novel biological activities. The potential for this compound to interact with key signaling pathways, such as those involving the NK-1 and TRPV1 receptors, as well as its possible role as a modulator of the melatonin biosynthetic pathway, warrants further detailed experimental exploration. The synthetic protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to embark on such studies.

References

- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 5. researchgate.net [researchgate.net]

- 6. Functional Characterization of Serotonin N-Acetyltransferase in Archaeon Thermoplasma volcanium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate specificity and inhibition studies of human serotonin N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-Acetyl-5-fluoro-tryptophan Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-5-fluoro-tryptophan methyl ester is a derivative of the essential amino acid tryptophan, incorporating a fluorine atom at the 5-position of the indole ring, along with N-terminal acetylation and C-terminal methylation. These modifications enhance its utility in drug discovery and biochemical studies by altering its physicochemical properties, such as hydrophobicity and metabolic stability, while introducing a sensitive spectroscopic probe—the fluorine atom—for advanced analytical characterization, particularly by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of N-Acetyl-5-fluoro-tryptophan methyl ester, including its ultraviolet-visible (UV-Vis) absorption, fluorescence, and NMR features. Detailed experimental protocols for acquiring these spectroscopic data are also presented to facilitate its application in research and development.

Introduction

Tryptophan and its analogs are of significant interest in pharmaceutical research due to their role in various biological processes. The strategic incorporation of a fluorine atom into the tryptophan scaffold, as in N-Acetyl-5-fluoro-tryptophan methyl ester, offers several advantages. The 5-fluoro substitution minimally perturbs the overall size and shape of the molecule while significantly altering its electronic properties, which can influence binding interactions with biological targets. Furthermore, the presence of the ¹⁹F nucleus provides a unique spectroscopic handle for non-invasive monitoring in complex biological systems, as there is no natural background signal in ¹⁹F NMR studies of biological samples. The N-acetylation and methyl esterification cap the termini, neutralizing the zwitterionic nature of the parent amino acid and increasing its lipophilicity, which can improve cell permeability and mimic the peptide backbone environment.

This guide summarizes the expected spectroscopic properties of N-Acetyl-5-fluoro-tryptophan methyl ester based on data from closely related analogs and provides standardized protocols for their measurement.

Spectroscopic Characteristics

The spectroscopic properties of N-Acetyl-5-fluoro-tryptophan methyl ester are primarily dictated by its indole chromophore. The N-acetylation and methyl esterification have been shown to not significantly affect the core spectrophotometric properties of aromatic amino acids like tryptophan.[1] The introduction of a fluorine atom at the 5-position is expected to cause subtle shifts in the absorption and emission spectra.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of N-Acetyl-5-fluoro-tryptophan methyl ester is characterized by the π→π* transitions of the indole ring.

| Parameter | Expected Value |

| λmax (nm) | ~280 - 285 nm |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | ~5,500 - 6,500 |

Note: These values are estimated based on the known properties of tryptophan and its derivatives. The exact values may vary depending on the solvent and pH.

Fluorescence Spectroscopy

N-Acetyl-5-fluoro-tryptophan methyl ester is expected to be fluorescent, a property inherited from the tryptophan indole ring. The position of the fluorine substituent can influence the quantum yield and the emission maximum.

| Parameter | Expected Value |

| Excitation λmax (nm) | ~280 - 285 nm |

| Emission λmax (nm) | ~340 - 350 nm |

| Quantum Yield (Φ) | ~0.10 - 0.15 |

Note: Fluorescence properties are highly sensitive to the local environment, including solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Acetyl-5-fluoro-tryptophan methyl ester. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum will show characteristic signals for the indole ring protons, the α- and β-protons of the amino acid backbone, the acetyl group, and the methyl ester group.

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbons of the acetyl and ester groups, and the carbons of the indole ring.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing a single resonance for the fluorine atom at the 5-position of the indole ring. The chemical shift of this signal is highly sensitive to the local electronic environment.

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H | Indole NH: ~10-11 ppm; Aromatic CH: ~7-8 ppm; α-CH: ~4.5 ppm; β-CH₂: ~3.2 ppm; Ester OCH₃: ~3.7 ppm; Acetyl CH₃: ~2.0 ppm |

| ¹³C | Carbonyls: ~170-175 ppm; Aromatic C: ~110-140 ppm; α-C: ~55 ppm; β-C: ~28 ppm; Ester OCH₃: ~52 ppm; Acetyl CH₃: ~23 ppm |

| ¹⁹F | ~ -120 to -130 ppm (relative to CFCl₃) |

Note: Chemical shifts are dependent on the solvent and the reference standard used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Vis Absorption Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of N-Acetyl-5-fluoro-tryptophan methyl ester in a suitable UV-transparent solvent (e.g., methanol, ethanol, or phosphate-buffered saline). From the stock solution, prepare a series of dilutions to determine the molar absorptivity. A typical concentration for absorbance measurement is in the range of 10-100 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the solvent-filled cuvettes.

-

Record the absorption spectrum of the sample solution from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the absorbance (A) at λmax, the concentration (c), and the path length (l) of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent (e.g., methanol or water). The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the expected emission maximum).

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

-

To determine the fluorescence quantum yield (Φ), a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer.

-

Measurement:

-

¹H NMR: Acquire a one-dimensional proton spectrum.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. Proton-decoupled mode is standard.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A common reference standard for ¹⁹F NMR is trifluoroacetic acid (TFA) or hexafluorobenzene.

-

Two-dimensional correlation spectra (e.g., COSY, HSQC, HMBC) can be acquired to aid in the complete assignment of all proton and carbon signals.

-

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthetic route for N-Acetyl-5-fluoro-tryptophan methyl ester.

Caption: A generalized two-step synthesis of the target compound.

Spectroscopic Analysis Workflow

This diagram outlines the logical flow of experiments for the complete spectroscopic characterization of the compound.

Caption: Workflow for comprehensive spectroscopic characterization.

Conclusion

N-Acetyl-5-fluoro-tryptophan methyl ester is a valuable tool for drug discovery and chemical biology. Its unique spectroscopic properties, particularly its ¹⁹F NMR signature, allow for detailed investigation of its interactions with biological systems. This guide provides the foundational spectroscopic information and experimental protocols necessary for researchers to effectively utilize this compound in their studies. While the provided spectroscopic data are based on well-established principles and data from similar compounds, it is recommended that researchers confirm these properties experimentally for their specific applications.

References

In-Depth Technical Guide: (R)-N-Acetyl-5-Fluoro-Trp-OMe (CAS Number 114872-80-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Acetyl-5-Fluoro-Trp-OMe, identified by CAS number 114872-80-9, is a fluorinated derivative of the amino acid tryptophan. This compound serves as a specialized building block in synthetic and medicinal chemistry, particularly in the design and synthesis of peptides and complex molecular probes. The introduction of a fluorine atom at the 5-position of the indole ring imparts unique physicochemical properties, including altered electronic characteristics and metabolic stability, making it a valuable tool for investigating structure-activity relationships (SAR) in drug discovery. This technical guide synthesizes the available information on its chemical properties, potential applications, and the general methodologies relevant to its use.

Chemical Properties and Identification

This compound is characterized by the presence of an N-acetyl group, a methyl ester, and a fluorine substituent on the indole ring, with a specific stereochemistry at the alpha-carbon.

| Property | Value |

| CAS Number | 114872-80-9 |

| IUPAC Name | methyl (2R)-2-(acetylamino)-3-(5-fluoro-1H-indol-3-yl)propanoate |

| Common Name | This compound |

| Molecular Formula | C₁₄H₁₅FN₂O₃ |

| Molecular Weight | 278.28 g/mol |

| SMILES | CC(=O)N--INVALID-LINK--C(=O)OC |

| Physical Form | Solid |

Potential Applications in Research and Drug Development

The unique structural features of this compound position it as a valuable intermediate in several areas of pharmaceutical and chemical research:

-

Peptide Synthesis: It can be incorporated into peptide chains to introduce a fluorinated tryptophan residue. The fluorine atom can enhance the metabolic stability of the resulting peptide and influence its binding affinity and selectivity for biological targets.

-

Medicinal Chemistry: As a building block, it is utilized in the synthesis of novel small molecules. The fluorinated indole moiety is a common pharmacophore in compounds targeting a range of enzymes and receptors.

-

Enzyme Inhibitors and Receptor Modulators: Fluorinated tryptophan derivatives have been explored for their potential to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1) or to modulate the activity of receptors like the serotonin (5HT) receptors. While specific data for this compound is not publicly available, its structural similarity to known modulators suggests its potential in these areas.

-

Diagnostic Imaging: When labeled with a radioactive isotope of fluorine (¹⁸F), tryptophan derivatives can be used as tracers in Positron Emission Tomography (PET) to visualize and study metabolic pathways and disease states in vivo.

General Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly accessible literature. However, based on standard organic chemistry practices for analogous compounds, the following general methodologies would be applicable.

Synthesis

The synthesis of this compound would typically involve a multi-step process starting from 5-fluorotryptophan or a suitable indole precursor. A plausible synthetic workflow is outlined below.

Figure 1. A generalized synthetic workflow for this compound.

Methodology:

-

Esterification: The carboxylic acid of 5-Fluoro-D-tryptophan would be converted to its methyl ester. A common method involves reacting the amino acid with thionyl chloride in methanol.

-

Acetylation: The primary amine of the resulting methyl ester would then be acetylated using an acetylating agent such as acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) to yield the final product.

-

Purification: The crude product would likely be purified using column chromatography on silica gel.

Purification and Analysis

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques for the purification and characterization of this compound.

HPLC Purification Workflow:

Figure 2. A typical experimental workflow for the HPLC purification of this compound.

Analytical Characterization:

-

¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry: To determine the exact mass and confirm the molecular formula.

-

Chiral HPLC: To verify the enantiomeric purity.

Biological Activity and Mechanism of Action

A hypothetical signaling pathway that could be investigated, based on the known pharmacology of similar indole-containing compounds, is the serotonin synthesis and signaling pathway.

The Environmentally Sensitive Fluorescence of 5-Fluorotryptophan: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Fluorotryptophan (5-FW) is a powerful fluorescent analog of tryptophan that serves as a sensitive, minimally perturbative probe for investigating protein structure, dynamics, and interactions. Its unique photophysical properties, particularly its simplified fluorescence decay kinetics and sensitivity to the local microenvironment, offer distinct advantages over intrinsic tryptophan fluorescence. This technical guide provides an in-depth exploration of the principles governing the environmental sensitivity of 5-FW fluorescence, detailed experimental protocols for its application, and a summary of its key photophysical parameters.

Introduction: The Advantage of 5-Fluorotryptophan

Tryptophan is the dominant intrinsic fluorophore in most proteins, and its fluorescence is exquisitely sensitive to its surroundings.[1][2] However, the interpretation of tryptophan fluorescence can be complex due to its heterogeneous, multi-exponential fluorescence decay, which arises from multiple side-chain rotamers and efficient quenching pathways, such as photoinduced electron transfer to the peptide backbone.[3][4]

5-Fluorotryptophan (5-FW) has emerged as a superior probe for many applications. The electron-withdrawing fluorine atom at the 5-position of the indole ring raises its ionization potential, which significantly suppresses quenching by electron transfer.[5] This results in several key advantages:

-

Simplified Decay Kinetics: 5-FW often exhibits nearly mono-exponential fluorescence decay, simplifying the analysis of complex phenomena like Förster Resonance Energy Transfer (FRET).[5]

-

Reduced Heterogeneity: The simpler decay kinetics reduce ambiguity, providing a clearer window into protein dynamics and solvent relaxation.

-

High Sensitivity: Like tryptophan, 5-FW fluorescence remains highly sensitive to the polarity of its local environment, making it an excellent reporter of conformational changes, ligand binding, and protein folding.[6]

-

Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom is a conservative modification, meaning 5-FW can often be incorporated into proteins with minimal perturbation to the native structure and function.[7]

Core Principles of Environmental Sensitivity

The fluorescence of 5-FW is modulated by its immediate surroundings through several key mechanisms. These phenomena cause shifts in the emission spectrum, and changes in fluorescence intensity (quantum yield) and lifetime.

Solvatochromism: Probing Polarity

Solvatochromism refers to the shift in the peak emission wavelength (λmax) of a fluorophore in response to the polarity of the surrounding solvent or protein environment. The indole ring of tryptophan and its analogs has a larger dipole moment in the excited state than in the ground state.

-

In Polar Environments (e.g., Water): Polar solvent molecules can reorient around the excited-state dipole, lowering its energy. This results in a lower energy emission photon, causing a red-shift (shift to longer wavelengths, e.g., >340 nm).

-

In Nonpolar Environments (e.g., Buried Protein Core): In a hydrophobic, nonpolar environment, solvent relaxation is minimal. The emission occurs from a higher energy state, resulting in a blue-shift (shift to shorter wavelengths, e.g., <330 nm).

Therefore, a blue-shift in 5-FW fluorescence upon ligand binding or protein folding is a strong indicator that the probe has moved to a more buried, hydrophobic environment.[2][6]

Fluorescence Quenching: Probing Accessibility

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. This occurs when the excited-state energy is dissipated through non-radiative pathways. For 5-FW, the primary quenching mechanisms in proteins are collisional (dynamic) quenching and static quenching.

-

Collisional Quenching: This occurs when a quencher molecule (e.g., acrylamide, iodide ions, or certain amino acid side chains like aspartate or glutamate) diffuses and collides with the 5-FW indole ring during its excited-state lifetime. The rate of quenching is dependent on the accessibility of the 5-FW residue to the solvent and the concentration of the quencher.

-

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

Quenching studies are invaluable for determining the solvent exposure of a specific 5-FW residue within a protein.[8]

dot

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]

- 3. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Picosecond Fluorescence Dynamics of Tryptophan and 5-Fluorotryptophan in Monellin: Slow Water–Protein Relaxation Unmasked - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine-19 nuclear magnetic resonance study of 5-fluorotryptophan-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cris.tau.ac.il [cris.tau.ac.il]

(R)-N-Acetyl-5-fluoro-trp-ome: A Technical Guide to Potential Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Acetyl-5-fluoro-trp-ome, a fluorinated derivative of the essential amino acid tryptophan, stands as a promising yet underexplored scaffold in medicinal chemistry. The introduction of a fluorine atom at the 5-position of the indole ring, combined with N-acetylation and methyl esterification, is anticipated to modulate its physicochemical and biological properties significantly. This technical guide synthesizes the potential applications of this compound by drawing parallels with analogous fluorinated and N-acetylated tryptophan derivatives. Potential therapeutic areas include neuroprotection, oncology, and inflammatory disorders, primarily through the modulation of the kynurenine and serotonin pathways. This document provides a comprehensive overview of its synthetic strategy, potential biological activities, and detailed, plausible experimental protocols for its evaluation.

Introduction

Tryptophan and its derivatives are integral to numerous physiological processes, serving as precursors to neurotransmitters like serotonin and metabolites in the kynurenine pathway.[1][2] The strategic modification of the tryptophan molecule offers a powerful approach to developing novel therapeutic agents. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] The 5-position of the indole ring is of particular interest as hydroxylation at this position is the rate-limiting step in serotonin synthesis.[4] N-acetylation and methyl esterification can further influence the molecule's polarity, cell permeability, and susceptibility to metabolic degradation.

This compound combines these modifications, suggesting its potential as a valuable tool in drug discovery. This guide explores its prospective applications, drawing from the known biological activities of related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 5-fluoro-D-tryptophan. The 'R' configuration denotes the D-enantiomer. A plausible synthetic route is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Potential Medicinal Chemistry Applications

Based on the known activities of related tryptophan derivatives, this compound holds potential in several therapeutic areas.

Neuroprotection

N-acetyl-L-tryptophan (L-NAT) has demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS), Parkinson's disease, and Alzheimer's disease.[5][6][7][8][9] Its proposed mechanisms include the inhibition of mitochondrial cytochrome c release and antagonism of the neurokinin-1 receptor (NK-1R).[5][7] The introduction of fluorine could enhance the potency and pharmacokinetic profile of such a neuroprotective agent.

Oncology and Immunomodulation

Tryptophan metabolism via the kynurenine pathway is a critical immune escape mechanism for tumors. The enzyme indoleamine 2,3-dioxygenase (IDO1) is the rate-limiting enzyme in this pathway and is a key target in cancer immunotherapy.[10][11][12][13] Tryptophan analogs, including fluorinated derivatives, have been investigated as IDO1 inhibitors.[14] By blocking tryptophan catabolism, these inhibitors can restore T-cell-mediated anti-tumor immunity. 5-fluorotryptophan may also be a substrate for tryptophan 2,3-dioxygenase (TDO), another important enzyme in the kynurenine pathway.[4] The (R)-configuration of the target molecule may offer advantages in terms of metabolic stability or selective enzyme inhibition.

Fluorescent Probes for Biological Imaging

Tryptophan is an intrinsic fluorophore, and its analogs with modified photophysical properties are valuable tools for studying protein structure and dynamics.[15][16][17] Fluorination of the indole ring can lead to red-shifted absorption and emission spectra, allowing for selective excitation and detection in the presence of native tryptophan residues.[15][18] N-acetylation and methyl esterification can mimic the peptide backbone environment, making this compound a potential probe for incorporation into peptides and proteins to study their conformation and interactions.[19]

Quantitative Data of Related Fluorinated Tryptophan Analogs

While specific quantitative data for this compound is not publicly available, the following table summarizes data for related compounds to provide a comparative context.

| Compound | Target | Assay Type | Value | Reference |

| 1-Methyl-D-tryptophan (Indoximod) | IDO1 | Enzyme Inhibition | Weak inhibitor | [11] |

| Epacadostat (INCB24360) | IDO1 | Enzyme Inhibition (IC50) | ~10 nM | [11] |

| 5-Fluoro-L-tryptophan | Protein Synthesis | Incorporation into proteins | Reporter group for NMR | [20] |

| N-acetyl-L-tryptophan | Neurokinin-1 Receptor | Receptor Antagonism | - | [5] |

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

Materials:

-

5-Fluoro-D-tryptophan

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Acetic anhydride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Protocol:

Step 1: Esterification of 5-Fluoro-D-tryptophan

-

Suspend 5-Fluoro-D-tryptophan (1 eq) in anhydrous methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting crude 5-Fluoro-D-tryptophan methyl ester hydrochloride can be used in the next step without further purification.

Step 2: N-Acetylation

-

Dissolve the crude 5-Fluoro-D-tryptophan methyl ester hydrochloride in dichloromethane (DCM).

-

Cool the solution to 0°C.

-

Add triethylamine (2.5 eq) or pyridine dropwise.

-

Add acetic anhydride (1.5 eq) dropwise and stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

IDO1 Inhibition Assay (Cell-based)

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)

-

Recombinant human interferon-gamma (IFN-γ)

-

This compound

-

Positive control IDO1 inhibitor (e.g., Epacadostat)

-

Cell culture medium and supplements

-

L-Tryptophan

-

Reagents for kynurenine detection (e.g., Ehrlich's reagent)

-

96-well plates

-

Spectrophotometer

Protocol:

-

Seed the IDO1-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

-

Prepare serial dilutions of this compound and the positive control in cell culture medium containing L-Tryptophan.

-

Remove the IFN-γ containing medium from the cells and add the compound dilutions.

-

Incubate for a defined period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Add Ehrlich's reagent to the supernatant to react with kynurenine, a product of tryptophan catabolism.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm).

-

Calculate the concentration of kynurenine and determine the IC50 value for this compound.

Experimental Workflow for IDO1 Inhibition Assay

Caption: Workflow for cell-based IDO1 inhibition assay.

Potential Signaling Pathway Interactions

Kynurenine Pathway

This compound, as a tryptophan analog, could potentially inhibit IDO1, the first and rate-limiting enzyme of the kynurenine pathway. This would lead to a decrease in kynurenine production and an increase in local tryptophan levels, thereby restoring T-cell function in the tumor microenvironment.

Caption: Potential inhibition of the kynurenine pathway by this compound.

Serotonin Synthesis Pathway

The 5-fluoro substitution on the indole ring could potentially block the action of tryptophan hydroxylase (TPH), the enzyme that hydroxylates tryptophan at the 5-position, which is the initial step in serotonin synthesis. This could make the compound a tool for studying the serotonin pathway or potentially a therapeutic agent in conditions where serotonin levels need to be modulated.

Caption: Potential modulation of the serotonin synthesis pathway.

Conclusion

This compound is a synthetically accessible molecule with significant, albeit underexplored, potential in medicinal chemistry. Its structural features suggest plausible applications in neuroprotection, immuno-oncology, and as a biophysical probe. The provided synthetic and biological evaluation protocols offer a framework for future research into this promising compound. Further investigation is warranted to fully elucidate its biological activities and therapeutic potential.

References

- 1. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 2. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 12. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptional regulation of indoleamine 2,3-dioxygenase (IDO) by tryptophan and its analogue: Down-regulation of the indoleamine 2,3-dioxygenase (IDO) transcription by tryptophan and its analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]

- 17. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. goldbio.com [goldbio.com]

Mechanism of action of peptides containing 5-fluorotryptophan

An In-depth Technical Guide to the Mechanism of Action of Peptides Containing 5-Fluorotryptophan

Introduction

The incorporation of non-canonical amino acids into peptides and proteins has become a pivotal strategy in chemical biology and drug development. Among these, 5-fluorotryptophan (5FW), a fluorinated analog of tryptophan, has garnered significant attention. Its unique physicochemical properties, stemming from the substitution of a hydrogen atom with a highly electronegative fluorine atom on the indole ring, render it an invaluable tool for elucidating biological mechanisms and a modulator of peptide activity.

This technical guide provides a comprehensive overview of the mechanisms of action of peptides containing 5-fluorotryptophan. It details its primary role as a minimally-perturbing spectroscopic probe for studying protein structure, dynamics, and interactions, as well as its emerging role in modulating the biological activity of peptides, from antimicrobial agents to cancer imaging probes. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes.

Core Mechanism I: 5-Fluorotryptophan as a Spectroscopic Probe

The predominant application of 5FW is as a site-specific reporter for biophysical studies, particularly using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine atom acts as a sensitive probe whose signal is exquisitely responsive to its local microenvironment within a peptide or protein.

Principle of ¹⁹F NMR Spectroscopy with 5FW

The substitution of a single hydrogen with a fluorine atom creates a powerful probe for ¹⁹F NMR.[1] This technique is advantageous because the ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high detection sensitivity. Crucially, since fluorine is absent in native biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of the labeled site.[2][3] The chemical shift of the ¹⁹F nucleus is highly sensitive to the local electrostatic environment, solvent accessibility, and conformational changes.[4][5][6] This sensitivity allows researchers to monitor:

-

Protein Folding and Stability: Changes in the ¹⁹F chemical shift can report on the transition between folded and unfolded states.[4]

-

Conformational Dynamics: The technique can detect subtle conformational changes and dynamic processes, such as the flipping of tryptophan indole rings.[2][7]

-

Ligand Binding: The binding of a small molecule, peptide, or protein can induce a significant change in the chemical shift of a nearby 5FW residue, enabling the characterization of binding events and affinity quantification.[6][8]

Incorporating 5FW is generally considered a minimal structural perturbation because the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[1] However, studies have shown that the substitution can have minor, site-specific effects on protein stability, which must be considered during analysis.[4][9]

Core Mechanism II: 5-Fluorotryptophan in Biologically Active Peptides

Beyond its utility as a probe, incorporating 5FW can directly modulate the biological activity of peptides. The altered electronic properties of the indole ring can enhance or modify interactions with biological targets.

Antimicrobial Peptides (AMPs)

Tryptophan residues play a critical role in the function of many antimicrobial peptides, often facilitating membrane insertion and disruption. The mechanism of action for these peptides is typically the perturbation and permeabilization of bacterial cell membranes.[10][11] While specific studies on 5FW-containing AMPs are less common, the principles derived from tryptophan-rich peptides are applicable. The mechanism involves:

-

Electrostatic Attraction: Cationic residues on the AMP are attracted to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids).

-

Membrane Insertion: The hydrophobic and aromatic tryptophan residues anchor the peptide into the hydrophobic core of the lipid bilayer. The increased hydrophobicity and altered π-electron system of 5FW can potentially modulate this insertion.

-

Membrane Disruption: Following insertion, the peptides aggregate and form pores or otherwise disrupt the membrane integrity, leading to leakage of cellular contents and cell death.[12][13]

Targeted Imaging and Therapeutic Agents

Peptides containing fluorinated tryptophan are being developed as agents for Positron Emission Tomography (PET) imaging. For example, 5-[¹⁸F]Fluoro-α-methyl-tryptophan has been synthesized to target the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway.[14][15]

IDO1 is an enzyme that catabolizes the essential amino acid tryptophan. It is upregulated in many cancer types and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing kynurenine metabolites that inhibit T-cell function.[14] Peptides or tryptophan analogs that target IDO1 can therefore be used to visualize tumors or potentially act as therapeutics. The mechanism involves the peptide acting as a substrate or inhibitor for the IDO1 enzyme, allowing for targeted accumulation of the ¹⁸F radiolabel at the tumor site.[14]

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for peptides and proteins containing 5-fluorotryptophan.

Table 1: ¹⁹F NMR Chemical Shift Data for 5FW-labeled Proteins

| Protein | Residue | Condition | ¹⁹F Chemical Shift (ppm) | Shift Perturbation (Δδ) | Reference |

|---|---|---|---|---|---|

| Histidine-binding protein J | Trp | Apo | (Reference) | - | [6] |

| + L-Histidine | Shifted downfield ~0.6 ppm | +0.6 | [6] | ||

| Transthyretin (TTR) | 5F-W41 | Folded | (Reference) | - | [4] |

| Unfolded (Urea) | Shifted upfield 4-5 ppm | -4 to -5 | [4] | ||

| 5F-W79 | Folded | (Reference) | - | [4] | |

| Unfolded (Urea) | Shifted upfield 0.5 ppm | -0.5 | [4] | ||

| USP5 Zf-UBD | 5F-W | Apo | ~118 ppm | - | [8] |

| | | + Ubiquitin Peptide | Significant shift & peak decrease | N/A |[8] |

Table 2: Antimicrobial Activity of Tryptophan-Rich Peptides

| Peptide | Target Organism | MIC (μM) | Reference |

|---|---|---|---|

| Pac-525 | E. coli | 2 | [10] |

| P. aeruginosa | 2 | [10] | |

| S. aureus | 4 | [10] | |

| S5 | E. coli | 4-8 | [12] |

| S. aureus | 4 | [12] | |

| S7 | E. coli | 4 | [12] |

| | S. aureus | 4 |[12] |

Note: These peptides are tryptophan-rich models; direct 5FW analogs may exhibit different MIC values.

Table 3: Incorporation Efficiency of 5-Fluorotryptophan

| Protein/System | Method | Incorporation Efficiency | Reference |

|---|---|---|---|

| Histidine-binding protein J | S. typhimurium Trp auxotroph | Up to 70% | [6] |

| LmrR | L. lactis Trp auxotroph | >95% |[16][17] |

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 5FW via Amber Codon Suppression

This method allows for the incorporation of 5FW at a specific, desired site in a protein expressed in E. coli.

-

Vector Preparation: Clone the gene of interest into an expression vector. Introduce an amber stop codon (TAG) at the desired tryptophan residue site via site-directed mutagenesis. Co-transform this plasmid with a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., an evolved pyrrolysyl-tRNA synthetase) that specifically recognizes 5FW and its corresponding tRNA.[1][2]

-

Cell Culture: Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induction: Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside). Simultaneously, supplement the culture medium with 5-fluorotryptophan (typically 1-2 mM).

-

Expression: Continue the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the 5FW-labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).

-

Verification: Confirm the successful incorporation of 5FW and its location using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[2][8]

Protocol 2: ¹⁹F NMR for Ligand Binding Analysis

This protocol outlines the use of ¹⁹F NMR to detect the binding of a ligand to a 5FW-labeled peptide.

-

Sample Preparation: Prepare a sample of the purified 5FW-labeled peptide (typically 25-100 µM) in a suitable NMR buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) containing 10% D₂O for signal locking.[1]

-

Acquisition of Apo Spectrum: Record a 1D ¹⁹F NMR spectrum of the peptide alone. This serves as the reference (apo) state. Spectra are typically acquired on a high-field NMR spectrometer equipped with a cryoprobe.[8]

-

Titration with Ligand: Add increasing concentrations of the ligand stock solution to the peptide sample. Record a 1D ¹⁹F NMR spectrum after each addition.

-

Data Analysis:

-

Chemical Shift Perturbation (CSP): Monitor the change in the chemical shift of the 5FW resonance peak upon addition of the ligand. A significant CSP indicates that the ligand is binding at or near the 5FW site.[6]

-

Affinity (Kd) Calculation: Plot the change in chemical shift (Δδ) against the molar ratio of ligand to peptide. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

-

Protocol 3: Antimicrobial Activity Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide.

-

Bacterial Culture: Grow the target bacterial strain (e.g., E. coli ATCC 25922) in a suitable broth (e.g., Mueller-Hinton) to the mid-logarithmic phase.[10][12]

-

Inoculum Preparation: Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Peptide Dilution: Prepare a series of twofold serial dilutions of the 5FW-containing peptide in a 96-well microtiter plate. The concentration range should be sufficient to span the expected MIC (e.g., 128 µM down to 1 µM).

-

Incubation: Add the prepared bacterial inoculum to each well of the plate. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Reading the MIC: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.[12]

Conclusion

Peptides containing 5-fluorotryptophan possess a dual mechanism of action that makes them exceptionally versatile. Primarily, 5FW serves as a minimally invasive, high-sensitivity spectroscopic probe for ¹⁹F NMR, enabling detailed investigations into peptide and protein structure, dynamics, and molecular interactions with unparalleled clarity. This mechanism of utility has profoundly advanced our understanding of complex biological systems. Concurrently, the incorporation of 5FW can directly influence the inherent biological activity of a peptide. By modifying the electronic and steric properties of the crucial tryptophan indole ring, it can modulate interactions with targets such as bacterial membranes or metabolic enzymes like IDO1. This mechanism of activity opens new avenues for designing novel antimicrobial agents, cell-penetrating peptides, and targeted diagnostics. This guide provides the foundational knowledge and practical methodologies for researchers to harness the unique properties of 5-fluorotryptophan in their scientific endeavors.

References

- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorine-19 nuclear magnetic resonance study of 5-fluorotryptophan-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]

- 9. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptides With Triplet-Tryptophan-Pivot Promoted Pathogenic Bacteria Membrane Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (R)-N-Acetyl-5-fluoro-trp-ome

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Acetyl-5-fluoro-trp-ome, a fluorinated derivative of the amino acid tryptophan, presents a molecule of significant interest in medicinal chemistry and peptide synthesis. Its unique physicochemical properties, imparted by the fluorine substitution on the indole ring and the N-acetyl and methyl ester modifications, are crucial for its application in the development of novel therapeutics, enzyme inhibitors, and as a probe in structure-activity relationship studies. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound in a range of common laboratory solvents. While specific experimental data for this compound is not extensively available in published literature, this document synthesizes information from related tryptophan derivatives and established pharmaceutical testing guidelines to present a predictive analysis of its behavior. Detailed experimental protocols for determining solubility and stability are provided, alongside a suitable analytical methodology for its quantification.

Physicochemical Properties

This compound (CAS No: 114872-80-9) is a derivative of D-tryptophan with a molecular formula of C14H15FN2O3 and a molecular weight of 278.28 g/mol . The presence of the N-acetyl and methyl ester groups is suggested to enhance its stability and solubility in organic solvents compared to the parent amino acid.[1] The fluorine atom at the 5-position of the indole ring can significantly alter the electronic properties of the molecule, potentially influencing its binding affinities and metabolic stability.

Solubility Profile

The solubility of a compound is a critical parameter for its formulation, delivery, and biological activity. Based on the general solubility trends of N-acetylated amino acid esters, a hypothetical solubility profile for this compound in common solvents at ambient temperature (25 °C) is presented below. It is anticipated that the compound will exhibit good solubility in polar aprotic and some polar protic solvents, and lower solubility in nonpolar solvents.

Table 1: Predicted Solubility of this compound in Common Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Predicted Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | > 0.359 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | > 0.359 |

| Methanol | Polar Protic | 50 - 100 | 0.180 - 0.359 |

| Ethanol | Polar Protic | 25 - 50 | 0.090 - 0.180 |

| Acetone | Polar Aprotic | 10 - 25 | 0.036 - 0.090 |

| Acetonitrile | Polar Aprotic | 5 - 10 | 0.018 - 0.036 |

| Dichloromethane (DCM) | Nonpolar | 1 - 5 | 0.004 - 0.018 |

| Water | Polar Protic | < 1 | < 0.004 |

| Hexane | Nonpolar | < 0.1 | < 0.0004 |

Note: These values are estimations based on the properties of structurally similar molecules and should be experimentally verified.

Experimental Protocol for Solubility Determination (Saturation Shake-Flask Method)

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials

-

This compound

-

Selected solvents (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method (see Section 5).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

Workflow Diagram

Caption: Experimental workflow for the saturation shake-flask solubility determination method.

Stability Profile

The stability of a pharmaceutical compound under various conditions is crucial for its development, manufacturing, and storage. A comprehensive stability study should evaluate the impact of temperature, humidity, light, and pH.

Table 2: Predicted Stability of this compound in Solution

| Condition | Solvent | Duration | Predicted Outcome | Potential Degradants |

| Accelerated Thermal | Methanol | 2 weeks | Minor degradation (<5%) | Oxidation products of the indole ring |

| 40°C | ||||

| Photostability | Acetonitrile/Water (1:1) | 24 hours | Potential for significant degradation | Photoxidation products, potential for Cα-Cβ bond cleavage |

| (ICH Q1B) | ||||

| Acidic Hydrolysis | 0.1 M HCl | 48 hours | Potential for ester hydrolysis | (R)-N-Acetyl-5-fluoro-tryptophan |

| 60°C | ||||

| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | Rapid ester hydrolysis | (R)-N-Acetyl-5-fluoro-tryptophan |

| 25°C | ||||

| Oxidative Stress | 3% H₂O₂ in Water | 24 hours | Significant degradation | Oxidized indole species (e.g., kynurenine-type derivatives) |

| 25°C |

Note: These are predicted outcomes. Experimental verification is essential.

Experimental Protocol for Stability Testing in Solution

This protocol outlines a general procedure for assessing the stability of this compound in solution under various stress conditions, in accordance with ICH guidelines.[2]

Materials

-

This compound

-

Selected solvents (HPLC grade)

-

Calibrated stability chambers (for temperature, humidity, and light)

-

pH meter

-

Volumetric flasks

-

HPLC system

Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Thermal: Aliquot the stock solution into sealed vials and place them in a stability chamber at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose an aliquot of the solution to a controlled light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

pH: Adjust the pH of aqueous solutions of the compound to acidic (e.g., pH 1-2 with HCl) and basic (e.g., pH 12-13 with NaOH) conditions.

-

Oxidative: Treat the solution with an oxidizing agent such as hydrogen peroxide.

-

-

Time Points: Withdraw samples at specified time intervals (e.g., 0, 6, 24, 48 hours for forced degradation studies; longer intervals for long-term stability).

-

Sample Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

-

Data Evaluation: Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

Workflow Diagram

Caption: Workflow for a forced degradation study to assess the stability of the compound.

Analytical Method for Quantification

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the quantification of this compound in solubility and stability samples.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Biological Context: Tryptophan Degradation Pathway

While no specific signaling pathways involving this compound have been elucidated, as a tryptophan analog, its biological effects could be related to the major tryptophan degradation pathways: the serotonin pathway and the kynurenine pathway. The balance between these pathways is crucial for various physiological processes, and alterations can be associated with neurological and inflammatory conditions.

Caption: Overview of the major tryptophan degradation pathways.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound. The provided experimental protocols and analytical methods offer a robust framework for researchers to empirically determine these critical parameters. A thorough characterization of its physicochemical properties will be instrumental in advancing the development of this promising compound for its potential applications in science and medicine.

References

A Technical Guide to the Theoretical Modeling of 5-Fluorotryptophan-Containing Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering pathways to enhance peptide stability, modulate biological activity, and introduce unique biophysical probes. Among these, 5-fluorotryptophan (5FW) has emerged as a particularly valuable analogue. The fluorine atom at the 5th position of the indole ring is a minimally perturbing modification that provides a sensitive ¹⁹F Nuclear Magnetic Resonance (NMR) probe for detailed structural and dynamic studies.[1][2] Its distinct fluorescent properties also offer an alternative to natural tryptophan for investigating peptide conformation and interactions.[3][4]

Theoretical modeling is indispensable for rationalizing the structural and energetic consequences of 5FW incorporation and for interpreting experimental data at an atomic level. This guide provides an in-depth overview of the computational methods used to model 5FW-containing peptides, details the experimental protocols for validating these models, and presents key quantitative data to inform future research.

Theoretical Modeling Workflow

The theoretical investigation of a 5FW-containing peptide is a multi-step process that integrates quantum mechanics, molecular mechanics, and molecular dynamics simulations to build a comprehensive understanding of the peptide's conformational landscape and properties.

Core Computational Methodologies

Force Field Parameterization

Accurate molecular dynamics (MD) simulations rely on a well-parameterized force field that correctly describes the intra- and intermolecular interactions of the system. While standard force fields like AMBER and CHARMM are well-validated for natural amino acids, unnatural amino acids like 5FW require specific parameterization.[5][6][7][8]

Recent efforts have developed parameters for fluorinated aromatic amino acids, including 5FW, for use with modern force fields like AMBER ff15ipq.[9][10] This process involves deriving atomic charges, bond lengths, bond angles, and dihedral torsion parameters. The general workflow for this parameterization is outlined below.

The Implicitly Polarized Charge (IPolQ) scheme is a robust method for deriving atomic charges by averaging charges fit to QM data in both vacuum and explicit solvent, effectively capturing solvent polarization effects.[9][10] Bonded parameters are then adjusted to minimize the error between QM and MM potential energies across a wide range of conformations.[11]

Molecular Dynamics (MD) Simulations

MD simulations use classical mechanics to simulate the motions of atoms in the peptide over time, providing insights into conformational dynamics and stability.[12][13]

Typical MD Protocol:

-

System Setup: The 5FW-peptide is placed in a periodic box of explicit water models (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Energy Minimization: The system's energy is minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble) to achieve the correct density. Positional restraints on the peptide are slowly removed during this phase.

-

Production Run: A long simulation (nanoseconds to microseconds) is run under the NPT ensemble, from which the trajectory data is saved for analysis.

-

Analysis: Trajectories are analyzed to identify stable conformations (clustering), calculate root-mean-square deviation (RMSD) to assess stability, and determine conformational free energy landscapes.[14][15]

Hybrid QM/MM Methods

To accurately predict spectroscopic properties like NMR chemical shifts, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often necessary.[16] In this method, the 5FW residue (the region of interest) is treated with a high level of QM theory, while the rest of the peptide and solvent are treated with the computationally cheaper MM force field. This provides a balance between accuracy and computational cost.

Experimental Validation

Theoretical models must be validated against experimental data. For 5FW-containing peptides, ¹⁹F NMR, fluorescence spectroscopy, and circular dichroism are the primary techniques.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is exceptionally sensitive to the local chemical environment of the fluorine atom, making it a powerful tool for detecting conformational changes, ligand binding, and protein dynamics.[17][18]

| Parameter | Typical Value / Observation | Significance |

| Isotropic Chemical Shift (δ) | -41 to -60 ppm (relative to CFCl₃) | Highly sensitive to local electrostatic environment and solvent exposure.[19][20][21] |

| Chemical Shift Perturbation (CSP) | 0.6 ppm downfield shift observed upon ligand binding.[22] | Indicates a conformational change and a more hydrophobic environment for the 5FW residue.[22] |

| Linewidth | Can be broader for free vs. complexed protein. | Suggests fluctuations between different conformations in the free state.[22] |

| Relaxation Times (T₁, T₂) | Provide information on molecular motion and dynamics. | Can indicate whether the tryptophan residue is rigid or mobile within the peptide structure.[22] |

Detailed Protocol: 1D ¹⁹F NMR of a 5FW-Peptide

-

Sample Preparation:

-

Dissolve the purified, lyophilized 5FW-peptide in a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0).

-

Add 10% D₂O for the field frequency lock.

-

Final peptide concentration should be in the range of 50-200 µM.

-

Filter the sample to remove any aggregates.

-

Transfer the sample to a suitable NMR tube (e.g., Shigemi tube for low-volume samples).[2]

-

-

Instrument Setup:

-

Use an NMR spectrometer equipped with a cryoprobe with a ¹⁹F channel (e.g., 600 MHz or higher).[18]

-

Tune and match the probe for the ¹⁹F frequency.

-

Lock the field using the D₂O signal and shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a simple 1D ¹⁹F spectrum. A proton-decoupled pulse sequence is typically used to improve signal-to-noise by removing ¹H-¹⁹F couplings.

-

Set the spectral width to encompass the expected chemical shift range of 5FW (e.g., ~50 ppm).

-

Use a recycle delay of 1-2 seconds.[23]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (can range from hundreds to tens of thousands depending on concentration).

-

-

Ligand Titration (Optional):

-

Acquire a baseline 1D ¹⁹F spectrum of the peptide alone.

-

Add small aliquots of a concentrated ligand stock solution to the NMR tube.

-

Acquire a spectrum after each addition to monitor changes in the ¹⁹F chemical shift and/or linewidth, indicating binding.[24]

-

-

Data Processing:

-

Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Fourier transform the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the chemical shifts, typically to an external standard like trifluoroacetic acid (TFA).

-

Fluorescence Spectroscopy

The indole ring of tryptophan is intrinsically fluorescent. The fluorescence emission is sensitive to the polarity of the local environment, with the emission maximum shifting to shorter wavelengths (a "blue shift") as the environment becomes more hydrophobic (i.e., buried within the peptide).[25]

| Parameter | Typical Value (for Trp/5FW) | Significance |

| Emission Maximum (λmax) | ~350-355 nm in water | Blue-shifts to ~310-330 nm in a nonpolar environment. Indicates solvent exposure. |

| Quantum Yield (Φ) | 0.13 - 0.14 in water (for Trp) | Varies significantly based on quenching interactions with nearby residues (e.g., peptide bonds).[25][26] |